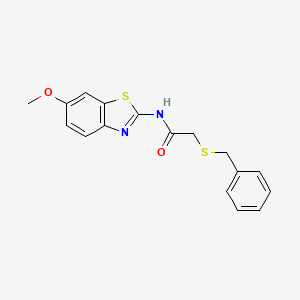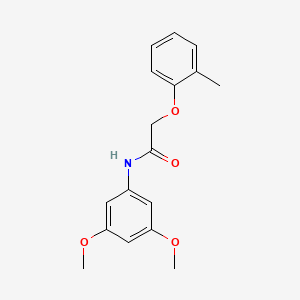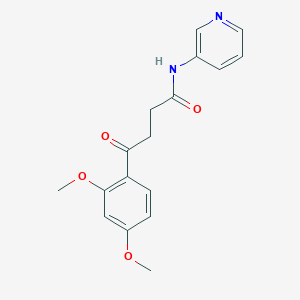
3-(3-fluorobenzoyl)-6-methyl-4H-chromen-4-one
Vue d'ensemble
Description
3-(3-fluorobenzoyl)-6-methyl-4H-chromen-4-one, also known as FBC, is a chemical compound that belongs to the class of flavonoids. It has been extensively studied for its potential applications in scientific research, particularly in the fields of medicine and biology. The purpose of
Applications De Recherche Scientifique
Fluorescence and Metal Interaction Studies
3-(3-fluorobenzoyl)-6-methyl-4H-chromen-4-one and its derivatives have been investigated for their fluorescence and metal interaction properties. These compounds have shown potential as fluorescent probes due to their fluorescence enhancement in the presence of metals, which is crucial in various scientific fields including analytical, environmental, and medicinal chemistry. The fluorescence characteristics, especially the emission wavelength, have been tailored by substituting different groups, leading to compounds that emit blue light, which is significant for applications in molecular biology and medicine (Gülcan et al., 2022; Mahadevan et al., 2014; Deligeorgiev et al., 2008).
Synthetic Methods and Molecular Structures
Several studies have focused on the synthesis of 3-(3-fluorobenzoyl)-6-methyl-4H-chromen-4-one derivatives. These include methods for the facile synthesis of these compounds in aqueous media, the exploration of their molecular structures, and the synthesis of complex tetracyclic compounds. These synthetic methodologies and the resulting molecular structures are essential for understanding the chemical nature and potential applications of these compounds in various scientific domains (Basavaiah et al., 2006; Clapham et al., 2012; Ghorbani & Kiyani, 2014).
Biological and Pharmacological Implications
While ensuring the exclusion of specific drug-related information, it's notable that these compounds have shown potential in biological contexts. For example, some studies have indicated the possibility of central and peripheral nervous system stimulation, pointing towards the biological significance of these compounds. Understanding the biological activity of these compounds, without focusing on drug use, dosage, or side effects, contributes to the broader scope of scientific research in understanding the interaction of these compounds with biological systems (Garazd et al., 2002; Mazimba, 2016).
Spectroscopic and Computational Studies
Comprehensive spectroscopic and computational studies have been conducted on derivatives of 3-(3-fluorobenzoyl)-6-methyl-4H-chromen-4-one. These studies focus on understanding the molecular geometry, vibrational spectra, electronic properties, and molecular electrostatic potential. Such detailed investigations are pivotal in determining the biological activities of these compounds and their potential applications in areas like antitumor and antiproliferative treatments (Mary et al., 2021).
Propriétés
IUPAC Name |
3-(3-fluorobenzoyl)-6-methylchromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO3/c1-10-5-6-15-13(7-10)17(20)14(9-21-15)16(19)11-3-2-4-12(18)8-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOYHAZLNSQPFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl 3-methyl-5-({[(3-methylbutanoyl)amino]carbonothioyl}amino)-2-thiophenecarboxylate](/img/structure/B5752457.png)
![S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5752466.png)




![N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-thiophenecarboxamide](/img/structure/B5752510.png)
![2-[(5-tert-butyl-2-furoyl)amino]benzoic acid](/img/structure/B5752515.png)
![ethyl (2-{[(2-nitrophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5752518.png)
![N'-[(4-tert-butylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5752522.png)
